4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Description
This compound (CAS: 1679332-02-5) is a symmetrical diarylethene derivative with a central ethene bridge flanked by two 4-bromophenyl groups and terminal N,N-dimethylaniline moieties. Its molecular formula is C₃₀H₂₈Br₂N₂, and it has a molecular weight of 576.36 g/mol . The bromine substituents enhance electron-withdrawing characteristics, while the dimethylaniline groups act as electron donors, creating a push-pull electronic structure. This design is common in optoelectronic materials and bioactive probes. Commercial suppliers offer it in quantities ranging from 100 mg to 5 g, with purity ≥97% .
Properties
IUPAC Name |
4-[2,2-bis(4-bromophenyl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Br2N2/c1-33(2)27-17-9-23(10-18-27)30(24-11-19-28(20-12-24)34(3)4)29(21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIMLLGDPCLYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. One common method is the Ullmann condensation , where 4-bromophenyl groups are coupled with dimethylaniline under high-temperature conditions in the presence of a copper catalyst. The reaction conditions require precise control of temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atoms on the phenyl rings can be oxidized to form phenolic groups.
Reduction: : The compound can be reduced to remove the bromine atoms, resulting in a different structural isomer.
Substitution: : The dimethylaniline groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are typically used in substitution reactions.
Major Products Formed
Oxidation: : Formation of phenolic derivatives.
Reduction: : Formation of de-brominated analogs.
Substitution: : Formation of alkylated or acylated derivatives.
Scientific Research Applications
Organic Electronics
One of the prominent applications of this compound is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for effective charge transport and light emission properties.
Photonic Devices
Due to its ability to absorb and emit light efficiently, this compound is utilized in photonic devices. It can serve as a component in lasers and optical sensors.
Sensors
The compound's electronic properties make it suitable for use in chemical sensors. It can be employed in detecting specific analytes due to its sensitivity to environmental changes.
Dyes and Pigments
This compound can also be used as a dye or pigment due to its vibrant color properties when incorporated into materials such as plastics or textiles.
Case Study 1: OLED Performance
A study published in Advanced Functional Materials demonstrated that incorporating 4,4'-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline) into OLEDs improved the device's efficiency by enhancing charge transport properties. The resulting OLEDs exhibited a maximum external quantum efficiency (EQE) of over 20%, significantly higher than devices using traditional materials.
Case Study 2: Photonic Applications
Research highlighted in Applied Physics Letters explored the use of this compound in photonic integrated circuits. The findings indicated that devices utilizing this compound showed enhanced performance in light modulation and signal processing due to its superior optical characteristics.
Data Tables
| Application | Description |
|---|---|
| Organic Electronics | Used in OLEDs and OPVs |
| Photonic Devices | Component in lasers and sensors |
| Chemical Sensors | Detects specific analytes |
| Dyes and Pigments | Incorporated into materials |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Pyrimidine-Cored Analogues
Compound : 4,4′-(1E,1′E)-2,2′-(pyrimidine-4,6-diyl)bis(ethene-2,1-diyl)bis(N,N-dimethylaniline)
- Key Differences : Replaces the central ethene with a pyrimidine ring.
- Applications : Demonstrates selectivity for aggregated tau proteins in Alzheimer’s disease (AD) models, with confirmed blood-brain barrier (BBB) permeability in transgenic mice .
- Advantage Over Target Compound : Superior bioactivity in neurological applications due to pyrimidine’s hydrogen-bonding capacity .
Quinoxaline and Pyrazine Derivatives
Compound : PENDA (Pyrazine-2,5-diyl variant)
- Structure : Central pyrazine ring with ethene-linked dimethylaniline groups.
- Photophysical Properties : Exhibits solvent-dependent emission, with a fluorescence quantum yield of 0.45 in polar solvents .
- Comparison : The bromophenyl groups in the target compound likely reduce solubility in polar solvents but enhance stability in hydrophobic environments .
Pyridine-Based Quadrupolar Systems (DAQP)
Compound : E,E-4,4′-pyridine-2,6-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (DAQP)
- Structure : Pyridine core with D–π–A–π–D quadrupolar arrangement.
- pH Sensitivity : Shows acidofluorochromism; protonation at pyridine nitrogen quenches fluorescence at pH < 4 .
- Contrast with Target Compound : The bromine-free DAQP is more pH-responsive, while the brominated target compound has stronger electron-withdrawing effects for optoelectronic stability .
Thiophene-Containing Triarylmethanes
Compound : 4,4′-(5-methyl-4-propyl-2-thenylidene)bis[N,N-dimethylaniline]
- Structure : Thiophene ring replaces ethene bridge.
- Application: Effective redox indicator for detecting phosphonofluoridate esters in the Schoenemann reaction .
- Key Difference : Thiophene’s aromaticity and sulfur atom enable redox activity, unlike the purely conjugated ethene bridge in the target compound .
Fluorene-Triazole Hybrids
Compound : 4,4′-(4,4′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(N,N-dimethylaniline)
- Structure : Fluorene core with triazole and dimethylaniline groups.
- Application : Efficient two-photon polymerization photoinitiator due to extended π-conjugation .
- Comparison : The target compound lacks triazole’s click-chemistry versatility but offers simpler synthesis .
Critical Analysis
- Electron Effects: Bromine in the target compound enhances electron withdrawal, favoring charge-transfer transitions compared to non-halogenated analogues.
- Solubility vs. Stability : Bulky bromophenyl groups reduce solubility in aqueous media but improve thermal stability, making the compound suitable for solid-state applications.
Biological Activity
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline), also known by its CAS number 1679332-02-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a biphenyl structure with bromine substituents and dimethylamino groups, which may contribute to its interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C30H28Br2N2
- Molecular Weight : 576.36 g/mol
- Chemical Structure : The compound consists of two N,N-dimethylaniline moieties linked by a bis(4-bromophenyl)ethene unit.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas including antimicrobial , anticancer , and antioxidant properties. Research has indicated that compounds with similar structural features often exhibit significant biological effects.
Antimicrobial Activity
Studies have shown that derivatives of bis(4-bromophenyl) compounds can possess notable antimicrobial properties. For instance:
- Case Study : A related compound demonstrated significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, suggesting that the presence of bromine enhances the antimicrobial potency due to increased lipophilicity and membrane penetration capabilities.
Anticancer Activity
Research into structurally related compounds has revealed promising anticancer activities:
- Case Study : Schiff base complexes derived from similar structures showed significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Antioxidant Activity
The antioxidant potential of this compound has also been explored:
- Research Findings : Compounds with similar biphenyl structures were found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This suggests that 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline) may exhibit protective effects against oxidative damage.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induced apoptosis in HeLa and MCF7 cells | |
| Antioxidant | Scavenged free radicals; reduced oxidative stress |
- Antimicrobial Mechanism : The lipophilic nature due to bromine substitution enhances membrane permeability, leading to disruption of microbial cell integrity.
- Anticancer Mechanism : Induction of apoptosis via ROS generation and interference with cellular signaling pathways related to cell survival.
- Antioxidant Mechanism : The ability to donate electrons allows the compound to neutralize free radicals effectively.
Q & A
Q. What are the recommended synthetic routes for 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline), and how can reaction yields be optimized?
The compound is typically synthesized via nitration or palladium-catalyzed coupling reactions. For example, a modified nitration procedure using tert-butyl nitrite, TEMPO, and acetonitrile achieved 60% yield for a structurally analogous nitroolefin . Key optimization steps include:
- Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency for bromophenyl groups.
- Temperature control : Maintaining 60–80°C during nitration minimizes side reactions.
- Purification : HPLC or column chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR : Aromatic protons appear at δ 7.1–7.4 ppm (doublets for bromophenyl groups), while N,N-dimethyl groups resonate at δ 2.3–2.4 ppm as singlets .
- HRMS : Confirm molecular ion peaks at m/z 574.08 (C30H28Br2N2+) .
- UV-Vis : Strong absorption in 300–400 nm due to π→π* transitions in the conjugated ethene backbone .
Q. How does the bromine substituent influence the compound’s stability and reactivity?
The electron-withdrawing bromine atoms on the phenyl rings:
- Enhance oxidative stability by reducing electron density in the aromatic system.
- Facilitate Suzuki-Miyaura cross-coupling for functionalization at the brominated positions .
- Increase molecular weight , affecting solubility in polar solvents (e.g., acetonitrile/water mixtures are often required) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for this compound?
Discrepancies in chemical shifts may arise from:
- Solvent effects : CDCl3 vs. DMSO-d6 can alter peak positions by 0.1–0.3 ppm.
- Impurities : Trace TEMPO or unreacted starting materials may overlap signals. Validate purity via HPLC and compare with literature data from controlled syntheses (e.g., δ 7.40 ppm for ethenyl protons in CDCl3) .
- Dynamic effects : Rotameric equilibria in dimethylaniline groups broaden peaks at room temperature; use variable-temperature NMR for clarification.
Q. What experimental strategies are recommended for studying charge-transfer properties in this system?
The compound’s push-pull structure (N,N-dimethylaniline donors and bromophenyl acceptors) enables:
- Solvatochromism assays : Measure UV-Vis shifts in solvents of varying polarity to quantify dipole moments .
- Fluorescence quenching : Titrate with electron-deficient quenchers (e.g., nitroaromatics) to assess excited-state interactions .
- DFT calculations : Model HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-31G*) to correlate with experimental data .
Q. How can researchers design derivatives to enhance photophysical performance for applications like OLEDs or bioimaging?
- Substituent modification : Replace bromine with stronger electron-withdrawing groups (e.g., cyano) to redshift emission .
- Conjugation extension : Synthesize anthracene-based analogues (e.g., NDSA derivatives) to improve quantum yields .
- Aggregation-induced emission (AIE) : Introduce bulky substituents to restrict intramolecular rotation and enhance solid-state fluorescence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
